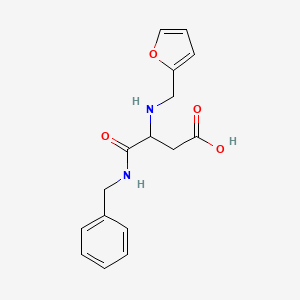
N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine
Vue d'ensemble
Description
N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine, also known as BFA, is a compound that has shown potential in scientific research due to its unique properties. BFA is a derivative of asparagine, an amino acid commonly found in proteins. It has a benzyl group attached to the N~1~ position and a furylmethyl group attached to the N~2~ position of the asparagine molecule. BFA has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine inhibits the activity of ADP-ribosylation factor (ARF), a protein involved in the regulation of membrane trafficking between the ER and the Golgi. N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine binds to the guanine nucleotide exchange factor (GEF) of ARF, preventing the exchange of GDP for GTP, which is required for the activation of ARF. As a result, the activity of ARF is inhibited, leading to the disruption of protein trafficking between the ER and the Golgi.
Biochemical and Physiological Effects
N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine has been shown to induce the unfolded protein response (UPR), a cellular stress response that is activated when the ER is overwhelmed by misfolded proteins. The UPR is characterized by the upregulation of chaperone proteins that assist in protein folding, the attenuation of protein translation, and the activation of signaling pathways that lead to cell survival or cell death. N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine-induced UPR has been used to study the role of protein folding and degradation pathways in various cellular processes, including apoptosis, autophagy, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine has several advantages as a research tool, including its specificity for ARF, its ability to induce UPR, and its relatively low toxicity. However, N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine also has limitations, including its potential off-target effects, its instability in aqueous solutions, and its variable potency depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine, including the identification of its off-target effects and the development of more stable and potent derivatives. N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine can also be used to study the interplay between protein trafficking, protein folding, and protein degradation pathways in various cellular processes. Additionally, N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine can be used in drug discovery efforts targeting the UPR pathway for the treatment of diseases such as cancer and neurodegenerative disorders.
Conclusion
N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine is a compound that has shown potential in scientific research due to its unique properties. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine has several advantages as a research tool, including its specificity for ARF, its ability to induce UPR, and its relatively low toxicity. However, it also has limitations, including its potential off-target effects, its instability in aqueous solutions, and its variable potency depending on the cell type and experimental conditions. There are several future directions for the study of N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine, including the identification of its off-target effects and the development of more stable and potent derivatives.
Applications De Recherche Scientifique
N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine has been studied for its potential applications in scientific research. It has been shown to inhibit the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of ER-resident proteins in the ER and the depletion of Golgi-resident proteins in the Golgi. This property of N~1~-benzyl-N~2~-(2-furylmethyl)-alpha-asparagine has been utilized in various research areas, including the study of protein trafficking, protein folding, and protein degradation pathways.
Propriétés
IUPAC Name |
4-(benzylamino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-15(20)9-14(17-11-13-7-4-8-22-13)16(21)18-10-12-5-2-1-3-6-12/h1-8,14,17H,9-11H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSKLZIUWKPNGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CC(=O)O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(furan-2-ylmethyl)-alpha-asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[({3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4068995.png)
![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4069004.png)
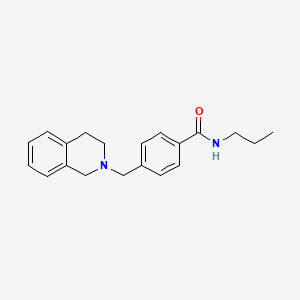
![9-(4-bromophenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4069017.png)
![isopropyl 3-({[(4-methyl-5-{[(3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4069025.png)
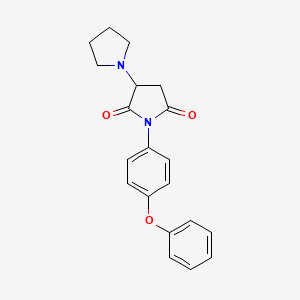
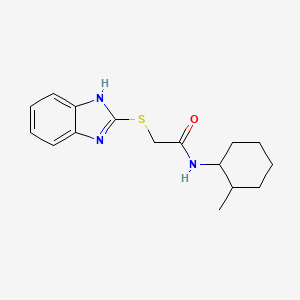
![1,3,3-trimethyl-N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4069055.png)
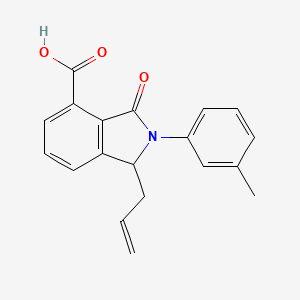
![N-{2-[(isobutylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4069063.png)
![N~1~-(2-chlorobenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069065.png)
methanone](/img/structure/B4069073.png)
![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B4069083.png)
![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069093.png)